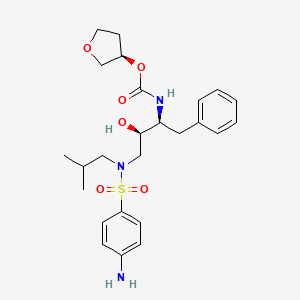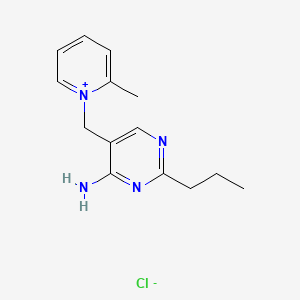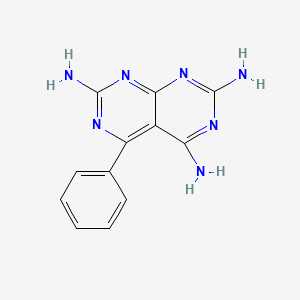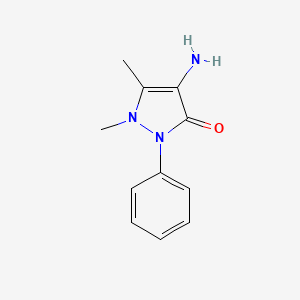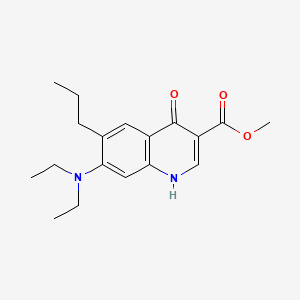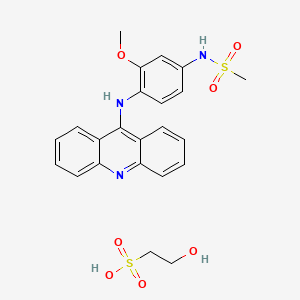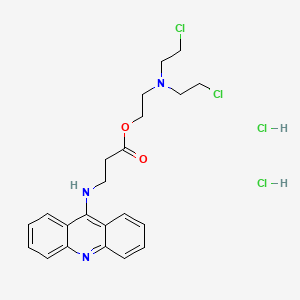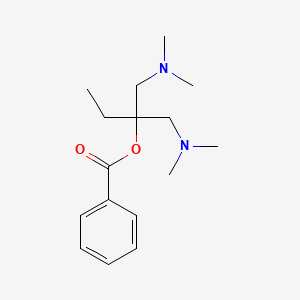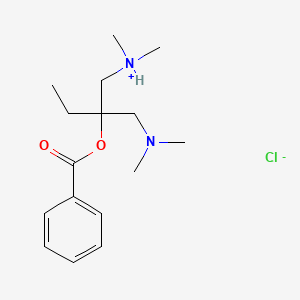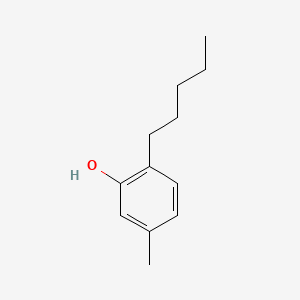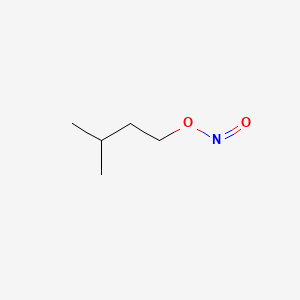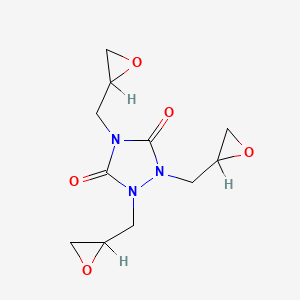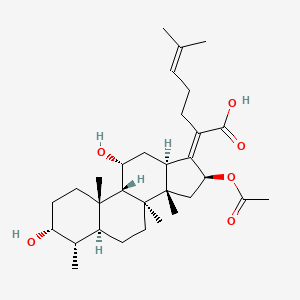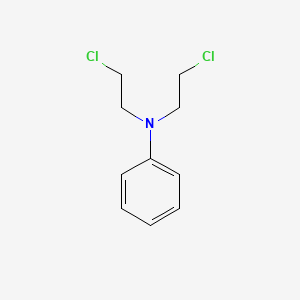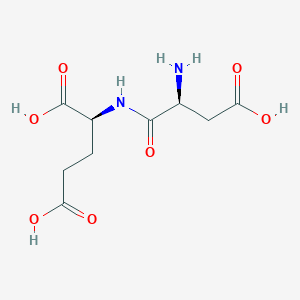
天冬氨酸谷氨酸
描述
Aspartylglutamate, also known as N-Acetylaspartylglutamate (NAAG), is a peptide neurotransmitter and the third-most-prevalent neurotransmitter in the mammalian nervous system . NAAG consists of N-acetylaspartic acid (NAA) and glutamic acid coupled via a peptide bond .
Synthesis Analysis
NAAG is synthesized enzymatically from its two precursors . It is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling .Molecular Structure Analysis
The molecular structure of NAAG is complex, with the molecule consisting of N-acetylaspartic acid (NAA) and glutamic acid coupled via a peptide bond .Chemical Reactions Analysis
NAAG is rapidly degraded by the extracellular enzyme glutamate carboxypeptidase II (GCPII) . Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role .科学研究应用
Neuromodulator in Brain Health and Disease
Specific Scientific Field
Neuroscience, Neurology, and Pharmacology .
Application Summary
N-acetyl-aspartyl-glutamate (NAAG) is the most abundant dipeptide in the brain. It acts as a neuromodulator of glutamatergic synapses by activating presynaptic metabotropic glutamate receptor 3 (mGluR3). It is selectively localized to postsynaptic dendrites in glutamatergic synapses and works as a retrograde neurotransmitter .
Methods of Application
NAAG is released in response to glutamate and provides the postsynaptic neuron with a feedback mechanism to inhibit excessive glutamate signaling. A key regulator of synaptically available NAAG is rapid degradation by the extracellular enzyme glutamate carboxypeptidase II (GCPII) .
Results or Outcomes
Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for many brain disorders where glutamatergic excitotoxicity plays a role. The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release .
Biomarker in Autism Spectrum Disorders (ASD)
Specific Scientific Field
Neuroscience, Psychiatry, and Biochemistry .
Application Summary
N-Acetyl-aspartyl-glutamate (NAAG) metabolism in the cingulated cortices has been identified as a potential biomarker of the etiology in ASD .
Methods of Application
The metabolites of ASD youths were analyzed between the cingulate cortices using 1H-MRS. l-glutamate (Glu) and l-Acetyl-aspartate (NAA) are products from the N-Acetyl-aspartyl-glutamate (NAAG) metabolism in a reaction that requires the participation of neurons, oligodendrocytes, and astrocytes .
Results or Outcomes
The ASD group had an abnormal pattern of metabolites in the anterior cingulate cortex (ACC), with a significant increase of glutamate (12.10 ± 3.92 mM; p = 0.02); additionally, N-Acetyl-aspartyl-glutamate significantly decreased (0.41 ± 0.27 mM; p = 0.02) within ASD metabolism abnormalities in the ACC .
Parkinson’s Disease
Specific Scientific Field
Application Summary
NAAG has been suggested to play a role in Parkinson’s disease, a neurodegenerative disorder characterized by the death of dopamine-producing cells in the brain .
Methods of Application
The role of NAAG in Parkinson’s disease is studied by examining its concentration in the brain and its effect on dopamine-producing cells. This is often done using animal models of the disease .
Results or Outcomes
Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for Parkinson’s disease. The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release, which could potentially protect dopamine-producing cells .
Schizophrenia
Specific Scientific Field
Application Summary
NAAG has been implicated in schizophrenia, a chronic mental disorder affecting a person’s ability to think, feel, and behave clearly .
Methods of Application
The role of NAAG in schizophrenia is studied by examining its concentration in the brain and its effect on glutamate signaling. This is often done using both human subjects and animal models .
Results or Outcomes
Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for schizophrenia. The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release, which could potentially alleviate symptoms of schizophrenia .
Alzheimer’s Disease
Application Summary
NAAG has been suggested to play a role in Alzheimer’s disease, a neurodegenerative disorder characterized by the death of neurons in the brain .
Methods of Application
The role of NAAG in Alzheimer’s disease is studied by examining its concentration in the brain and its effect on neurons. This is often done using animal models of the disease .
Results or Outcomes
Increasing endogenous NAAG—for instance by inhibiting GCPII—is a promising treatment option for Alzheimer’s disease. The main effect of NAAG occurs through increased mGluR3 activation and thereby reduced glutamate release, which could potentially protect neurons .
Visual Cortex Activation
Specific Scientific Field
Neuroscience and Ophthalmology .
Application Summary
NAAG has been studied in the context of visual cortex activation, particularly in response to continuous stimulation .
Methods of Application
The role of NAAG in visual cortex activation is studied by measuring its concentration in the visual cortex during continuous stimulation. This is often done using magnetic resonance spectroscopy (MRS) in a 3T field .
Results or Outcomes
The study of NAAG in visual cortex activation is ongoing, and the exact roles and mechanisms are still being investigated .
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18)/t4-,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKAJHWFHHFSCDT-WHFBIAKZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50977157 | |
| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aspartylglutamate | |
CAS RN |
6157-06-8 | |
| Record name | L-Aspartyl-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6157-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspartylglutamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006157068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-3-carboxy-1-hydroxypropylidene)glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50977157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



